molecular formula C28H35NO5 B1247564 (1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione

(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione

Cat. No.: B1247564
M. Wt: 465.6 g/mol
InChI Key: OZDYYVVFUQMENY-TZMRIDSPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione is a member of the cytochalasin family, a group of fungal-derived natural products characterized by a perhydro-isoindolone core fused with a macrocyclic ring. These compounds exhibit high structural diversity and a broad spectrum of bioactivities. This compound, like other cytochalasans, is known for its ability to disrupt actin filament polymerization, making it a valuable tool in cell biology and pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cytochalasin Z7 involves complex organic reactions. One common approach is the bioinspired synthesis, which mimics the natural biosynthetic pathways of these compounds. This method often involves the use of polyketide synthase and non-ribosomal peptide synthetase pathways . The synthetic route typically includes steps such as cyclization, oxidation, and functional group modifications to achieve the desired structure.

Industrial Production Methods

Industrial production of cytochalasin Z7 is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in biotechnological methods, such as genetic manipulation of fungal strains, have shown promise in producing cytochalasans more efficiently .

Chemical Reactions Analysis

Types of Reactions

(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions

Common reagents used in the reactions involving cytochalasin Z7 include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of cytochalasin Z7 with modified functional groups. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione exerts its effects by binding to the barbed ends of actin filaments, preventing their polymerization and elongation. This disruption of actin dynamics leads to various cellular effects, including inhibition of cell division and changes in cell morphology. The compound targets the actin cytoskeleton, a critical component of the cell’s structural framework .

Comparison with Similar Compounds

Similar Compounds

Other members of the cytochalasin family, such as cytochalasin D, cytochalasin E, and cytochalasin B, share similar structural features and biological activities .

Uniqueness

(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione is unique due to its specific structural modifications, which confer distinct bioactivities compared to other cytochalasans. For example, it may exhibit different binding affinities to actin filaments or varying degrees of cytotoxicity .

Conclusion

This compound is a fascinating compound with significant potential in scientific research and therapeutic applications. Its ability to disrupt actin filament dynamics makes it a valuable tool in cell biology, while its unique structural features offer opportunities for developing new pharmaceuticals.

Properties

Molecular Formula

C28H35NO5

Molecular Weight

465.6 g/mol

IUPAC Name

(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione

InChI

InChI=1S/C28H35NO5/c1-16-9-8-12-21-26(32)19(4)18(3)24-22(15-20-10-6-5-7-11-20)29-27(33)28(21,24)34-23(30)14-13-17(2)25(16)31/h5-8,10-14,16-18,21-22,24-26,31-32H,4,9,15H2,1-3H3,(H,29,33)/b12-8+,14-13+/t16-,17-,18+,21-,22-,24-,25+,26+,28+/m0/s1

InChI Key

OZDYYVVFUQMENY-TZMRIDSPSA-N

Isomeric SMILES

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@]2(C(=O)N[C@H]3CC4=CC=CC=C4)OC(=O)/C=C/[C@@H]([C@@H]1O)C)C)O

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(=O)NC3CC4=CC=CC=C4)OC(=O)C=CC(C1O)C)C)O

Synonyms

cytochalasin Z7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione
Reactant of Route 2
(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione
Reactant of Route 3
(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione
Reactant of Route 4
(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione
Reactant of Route 5
(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione
Reactant of Route 6
(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.